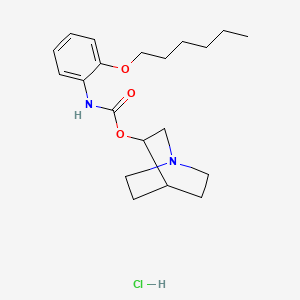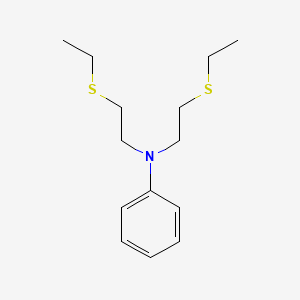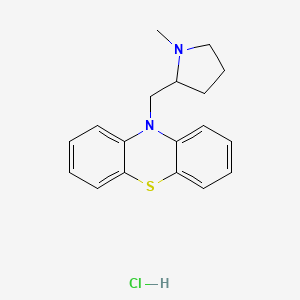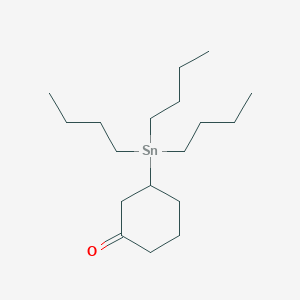
Carbamic acid, (2-(hexyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (2-(hexyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride is a complex organic compound with the molecular formula C20H31ClN2O3 . This compound is notable for its unique structure, which includes a 1-azabicyclo(2.2.2)octane core, a common motif in various biologically active molecules .
Métodos De Preparación
The synthesis of carbamic acid, (2-(hexyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride typically involves multiple steps. One common approach is the enantioselective construction of the 1-azabicyclo(2.2.2)octane scaffold . This process often starts with an acyclic starting material that contains the necessary stereochemical information to form the bicyclic structure. The reaction conditions usually involve the use of chiral catalysts and specific reagents to ensure the desired stereochemistry .
Análisis De Reacciones Químicas
Carbamic acid, (2-(hexyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .
Aplicaciones Científicas De Investigación
Carbamic acid, (2-(hexyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of carbamic acid, (2-(hexyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride involves its interaction with specific molecular targets. The 1-azabicyclo(2.2.2)octane core is known to interact with various receptors and enzymes in the body, modulating their activity . This interaction can affect several biochemical pathways, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Carbamic acid, (2-(hexyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride can be compared to other compounds with similar structures, such as:
Tropane alkaloids: These compounds also contain a bicyclic structure and exhibit similar biological activities.
Piperidine derivatives: These compounds share the nitrogen-containing heterocycle and are used in various pharmaceutical applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hexyloxy group, which can influence its chemical reactivity and biological activity .
Propiedades
Número CAS |
151643-50-4 |
|---|---|
Fórmula molecular |
C20H31ClN2O3 |
Peso molecular |
382.9 g/mol |
Nombre IUPAC |
1-azabicyclo[2.2.2]octan-3-yl N-(2-hexoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C20H30N2O3.ClH/c1-2-3-4-7-14-24-18-9-6-5-8-17(18)21-20(23)25-19-15-22-12-10-16(19)11-13-22;/h5-6,8-9,16,19H,2-4,7,10-15H2,1H3,(H,21,23);1H |
Clave InChI |
RFFZPUWEZHYYQW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=CC=CC=C1NC(=O)OC2CN3CCC2CC3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B11964235.png)
![(5Z)-5-({3-[4-(Isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964238.png)

![(5Z)-3-hexyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964255.png)


![2-[(1,2-Diphenylpropoxy)carbonyl]-6-nitrobenzoic acid](/img/structure/B11964270.png)
![2-methylpropyl (2E)-7-methyl-3-oxo-5-(thiophen-2-yl)-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11964275.png)
![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-pyrazinecarbohydrazide](/img/structure/B11964282.png)





